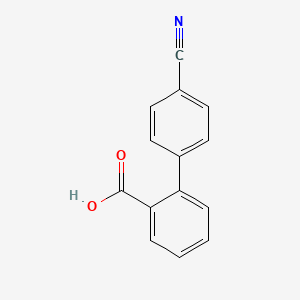

4'-Cyano-biphenyl-2-carboxylic acid

Descripción general

Descripción

4'-Cyano-biphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can have a wide range of targets depending on their specific functional groups .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

Benzoic acid derivatives, such as 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods . These compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of 2-(4-cyanophenyl)benzoic Acid are not well-documented. It is known that benzoic acid derivatives can have significant effects on cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of benzoic acid derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzoic acid derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that benzoic acid derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

4'-Cyano-biphenyl-2-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities. Its structure, characterized by a biphenyl core with cyano and carboxylic acid functional groups, suggests various interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₄H₉NO₂

- Molecular Weight : 223.23 g/mol

- CAS Number : 67856-50-2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound's carboxylic acid group may facilitate hydrogen bonding with biomolecules, while the cyano group can participate in nucleophilic reactions.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which are crucial in modifying biomolecules.

- Oxidation and Reduction Reactions : The carboxylic acid group can be oxidized or reduced, leading to the formation of various derivatives that may exhibit distinct biological activities.

- Cellular Interaction : Its structural similarity to indole derivatives suggests it may affect cellular processes such as apoptosis and proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, making them potential candidates for antibiotic development.

Anticancer Activity

The compound's potential anticancer effects are linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The interaction with specific molecular targets involved in cancer pathways is an area of ongoing research.

| Study | Findings |

|---|---|

| ResearchGate Study | Investigated interactions in mesogenic compounds; suggested structural analogs could influence cancer cell behavior. |

Case Studies

- In Vitro Studies : Various studies have utilized Salmonella strains to evaluate the mutagenicity of biphenyl derivatives, including this compound. Results indicated a correlation between structural features and biological activity.

- In Vivo Evaluations : Chromosomal aberration assays in mice have been performed to assess the genotoxic potential of similar compounds, providing insights into their safety and efficacy profiles.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has indicated that derivatives of 4'-cyano-biphenyl-2-carboxylic acid exhibit significant antibacterial properties. For instance, studies have synthesized various derivatives and evaluated their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups on the biphenyl structure enhances its bioactivity.

Case Study: Synthesis and Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and tested their antibacterial activity. The results showed that certain modifications led to compounds with improved potency against resistant bacterial strains. For example, compounds with higher lipophilicity demonstrated greater antibacterial activity, indicating a potential pathway for developing new antibacterial agents.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as esterification and amidation. The compound's ability to undergo hydrolysis and subsequent reactions makes it valuable in synthetic organic chemistry.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | Ethyl ester derivative | 85 |

| Amidation | Amide derivative | 90 |

| Hydrolysis | Carboxylic acid | 95 |

Environmental Applications

Biodegradable Polymers

Recent studies have explored the use of this compound in the development of biodegradable polymers. These polymers can be synthesized from the acid and are designed to break down more rapidly than traditional plastics, reducing environmental impact. The incorporation of biphenyl structures enhances the mechanical properties of these materials while maintaining biodegradability.

Propiedades

IUPAC Name |

2-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKMLGZDXQJDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374089 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67856-50-2 | |

| Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.